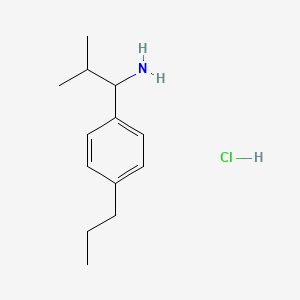

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride

Vue d'ensemble

Description

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN and its molecular weight is 227.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride, also known as a propargylamine derivative, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This compound features a complex structure that includes a central propane chain with a methyl group and a propylphenyl moiety, contributing to its unique pharmacological properties. The molecular formula is C13H21N·HCl, with a molecular weight of approximately 227.78 g/mol.

The hydrochloride form enhances the solubility and stability of the compound, making it suitable for various biological applications. Its structural characteristics allow it to participate in significant organic reactions, particularly in the synthesis of propargylamines, which are valuable in medicinal chemistry.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit neuroprotective properties. These activities are primarily attributed to their effectiveness against neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The propargylamine structure is known to inhibit monoamine oxidase (MAO), which is implicated in the pathophysiology of these conditions.

Table 1: Summary of Biological Activities

Neuroprotective Effects

Studies have shown that compounds related to this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. In vitro assays demonstrated that these compounds reduce the levels of amyloid-beta (Aβ) peptides, which are known to accumulate in Alzheimer's disease.

Case Study: In Vivo Efficacy

In a transgenic mouse model of tauopathy, treatment with propargylamine derivatives resulted in reduced neurofibrillary degeneration and improved cognitive function. This was linked to decreased levels of neuroinflammatory markers and enhanced autophagy processes within neuronal cells .

The mechanisms by which this compound exerts its effects include:

- MAO Inhibition : By inhibiting monoamine oxidase, the compound increases levels of neurotransmitters like serotonin and dopamine, which can alleviate symptoms associated with depression and cognitive decline.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress that contributes to neuronal damage.

- Regulation of Aβ Production : It modulates the enzymatic activity related to Aβ production, thereby potentially lowering its neurotoxic effects.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound beyond neurodegeneration. For instance, it has been investigated for its anti-inflammatory properties, showing promise in modulating pathways involved in chronic inflammation .

Table 2: Research Findings on Biological Activity

| Study | Findings | |

|---|---|---|

| Neuroprotective assays | Reduced apoptosis in neuronal cells | Potential treatment for AD |

| In vivo studies | Improved cognitive function in mouse models | Efficacy against tauopathy |

| Anti-inflammatory assays | Decreased levels of pro-inflammatory cytokines | Possible use in chronic diseases |

Applications De Recherche Scientifique

Organic Synthesis

2-Methyl-1-(4-propylphenyl)propan-1-amine hydrochloride is primarily utilized in the solvent-free synthesis of propargylamines , which are crucial in pharmaceutical applications. The synthesis involves A3 and KA2 coupling reactions that align with green chemistry principles, promoting efficiency and reducing environmental impact.

Table 1: Propargylamines Derived from this compound

| Compound Name | Structure Characteristics | Therapeutic Uses |

|---|---|---|

| Pargyline | Propargylamine derivative | Treatment of Parkinson's disease; irreversible MAO inhibitor |

| Rasagiline | Selective MAO-B inhibitor | Potent treatment for Parkinson's disease |

| Selegiline | Propargylamine | Neuroprotective effects in Parkinson's disease |

These derivatives have shown effectiveness against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases , highlighting the compound's therapeutic potential.

Thermophysical Research

The compound is also employed in obtaining critically evaluated thermophysical property data, essential for various industrial applications. Understanding its behavior under different temperatures and pressures aids in designing more efficient industrial processes.

Case Study 1: Neuroprotective Properties

A study investigating the neuroprotective effects of propargylamines derived from this compound demonstrated significant reductions in neurodegeneration markers in animal models of Parkinson's disease. The results indicated that these compounds could enhance neuronal survival and function, providing a basis for further clinical investigations.

Case Study 2: Green Chemistry Synthesis

Research focused on the solvent-free synthesis methods using this compound reported improved yields and reduced waste compared to traditional methods. This aligns with current trends in sustainable chemistry, emphasizing the importance of environmentally friendly practices in pharmaceutical manufacturing.

Propriétés

IUPAC Name |

2-methyl-1-(4-propylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-4-5-11-6-8-12(9-7-11)13(14)10(2)3;/h6-10,13H,4-5,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWMIXSBUYEUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.